molecular formula C12H14N4OS B7789815 6-(2-aminophenyl)-3-propylsulfanyl-2H-1,2,4-triazin-5-one

6-(2-aminophenyl)-3-propylsulfanyl-2H-1,2,4-triazin-5-one

Cat. No.: B7789815
M. Wt: 262.33 g/mol
InChI Key: BAMQKBCGVRSMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-aminophenyl)-3-propylsulfanyl-2H-1,2,4-triazin-5-one is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.

Preparation Methods

The preparation of 6-(2-aminophenyl)-3-propylsulfanyl-2H-1,2,4-triazin-5-one involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

6-(2-aminophenyl)-3-propylsulfanyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .

Scientific Research Applications

6-(2-aminophenyl)-3-propylsulfanyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a probe for biochemical pathways. In medicine, this compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-(2-aminophenyl)-3-propylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-(2-aminophenyl)-3-propylsulfanyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or reactivity. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 share some structural similarities but differ in their specific properties and applications . This compound stands out due to its unique reactivity and versatility in various scientific and industrial applications.

Properties

IUPAC Name

6-(2-aminophenyl)-3-propylsulfanyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h3-6H,2,7,13H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMQKBCGVRSMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=O)C(=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=O)C(=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.